Ethyl 3-(4-fluorobenzenesulfonyl)propanoate
Overview
Description
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is an organic compound with the molecular formula C11H13FO4S and a molecular weight of 260.28 g/mol It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorobenzenesulfonyl)propanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl 3-bromopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-fluorobenzenesulfonyl chloride+ethyl 3-bromopropanoatetriethylamineEthyl 3-(4-fluorobenzenesulfonyl)propanoate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-(4-fluorobenzenesulfonyl)propanoic acid.
Reduction: Ethyl 3-(4-fluorobenzenesulfanyl)propanoate.
Oxidation: Various substituted fluorobenzenesulfonyl derivatives.
Scientific Research Applications
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The fluorine atom on the benzene ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate can be compared with similar compounds such as:
- Ethyl 3-(4-chlorobenzenesulfonyl)propanoate
- Ethyl 3-(4-bromobenzenesulfonyl)propanoate
- Ethyl 3-(4-methylbenzenesulfonyl)propanoate
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in the development of pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)sulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFARCSAKLMHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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